molecular formula C6H7ClN2O2 B563352 (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid CAS No. 17561-27-2

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Cat. No.: B563352
CAS No.: 17561-27-2
M. Wt: 174.584
InChI Key: JZLQYMHAXPPICX-RXMQYKEDSA-N
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Description

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is a chiral compound featuring a chlorine atom, an imidazole ring, and a propanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole-4-acetic acid: A metabolite of histamine with a similar structure.

    Clotrimazole: An antifungal agent containing an imidazole ring.

Uniqueness

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chiral center also adds to its uniqueness, potentially leading to enantioselective interactions in biological systems .

Properties

IUPAC Name

(2R)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQYMHAXPPICX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652516
Record name (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17561-27-2
Record name (αR)-α-Chloro-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17561-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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